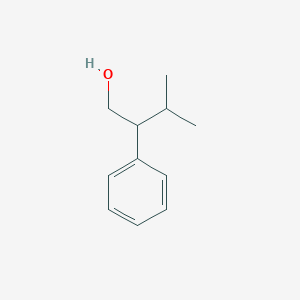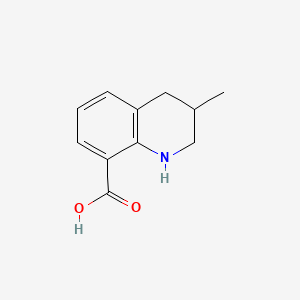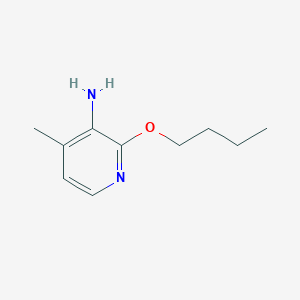![molecular formula C8H9F3N2O B13617901 [2-Methoxy-3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13617901.png)
[2-Methoxy-3-(trifluoromethyl)phenyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Methoxy-3-(trifluoromethyl)phenyl]hydrazine is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a hydrazine moiety attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methoxy-3-(trifluoromethyl)phenyl]hydrazine typically involves the reaction of 2-methoxy-3-(trifluoromethyl)benzaldehyde with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
[2-Methoxy-3-(trifluoromethyl)phenyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form azo compounds or nitrogen gas.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Azo compounds or nitrogen gas.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-Methoxy-3-(trifluoromethyl)phenyl]hydrazine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties may impart desirable characteristics to polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of [2-Methoxy-3-(trifluoromethyl)phenyl]hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The trifluoromethyl group may enhance the compound’s binding affinity and selectivity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-Methoxy-3-(trifluoromethyl)phenyl]amine
- [2-Methoxy-3-(trifluoromethyl)phenyl]hydrazone
- [2-Methoxy-3-(trifluoromethyl)phenyl]azo compounds
Uniqueness
[2-Methoxy-3-(trifluoromethyl)phenyl]hydrazine is unique due to the presence of both a hydrazine moiety and a trifluoromethyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H9F3N2O |
|---|---|
Poids moléculaire |
206.16 g/mol |
Nom IUPAC |
[2-methoxy-3-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2O/c1-14-7-5(8(9,10)11)3-2-4-6(7)13-12/h2-4,13H,12H2,1H3 |
Clé InChI |
DOIZGVXTKSYFKQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC=C1NN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


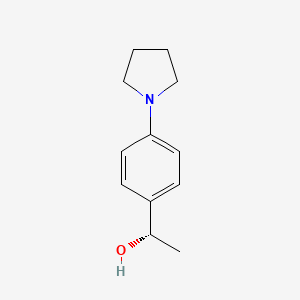
![2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine](/img/structure/B13617832.png)
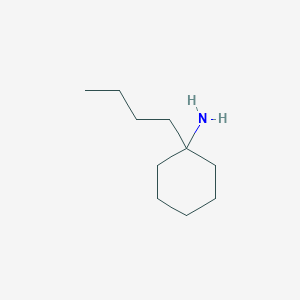
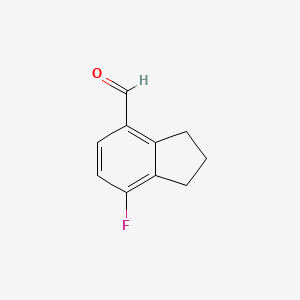
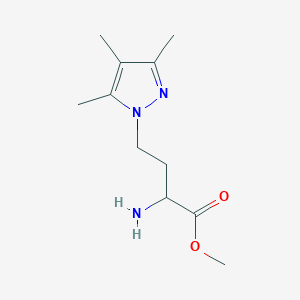

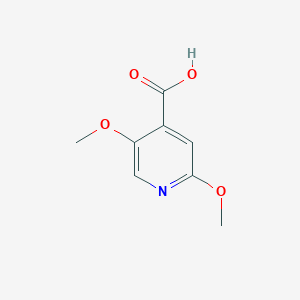
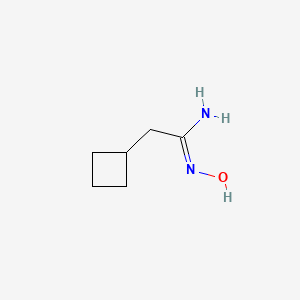
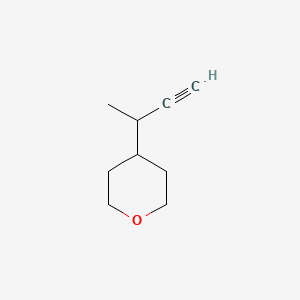
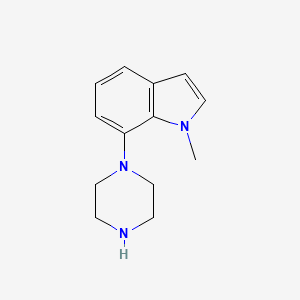
![Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13617893.png)
